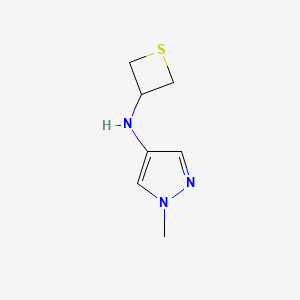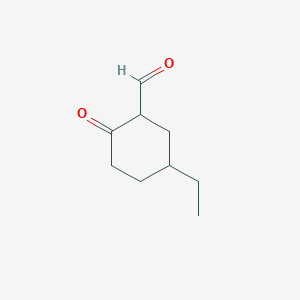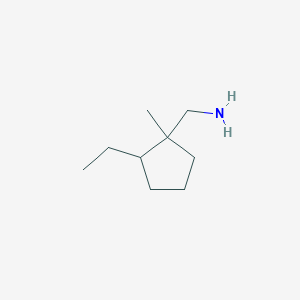
(2-Ethyl-1-methylcyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-1-methylcyclopentyl)methanamine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclopentane ring substituted with an ethyl group and a methyl group, along with a methanamine group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-methylcyclopentyl)methanamine can be achieved through several methods. One common approach involves the alkylation of cyclopentylamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the halide, resulting in the substitution of the halide with the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1-methylcyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Alkyl halides or sulfonates are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethyl-1-methylcyclopentyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its amine group can form hydrogen bonds with active sites of enzymes, providing insights into enzyme mechanisms and potential drug design.
Medicine
In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features may impart specific pharmacological properties, making it a valuable intermediate in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-Ethyl-1-methylcyclopentyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, influencing the overall biological effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with only a cyclopentane ring and an amine group.
Ethylcyclopentylamine: Similar structure but lacks the methyl group.
Methylcyclopentylamine: Similar structure but lacks the ethyl group.
Uniqueness
(2-Ethyl-1-methylcyclopentyl)methanamine is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring. This dual substitution can influence the compound’s steric and electronic properties, making it distinct from its simpler analogs. The combination of these substituents can enhance its reactivity and specificity in various chemical and biological applications.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2-ethyl-1-methylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-3-8-5-4-6-9(8,2)7-10/h8H,3-7,10H2,1-2H3 |
InChI Key |
KUJUJGHUVHBNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


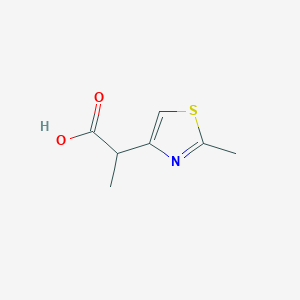
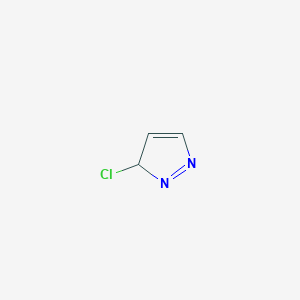
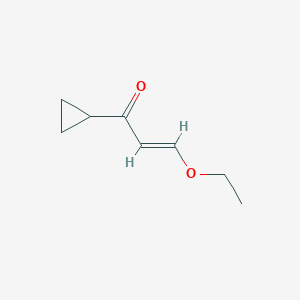
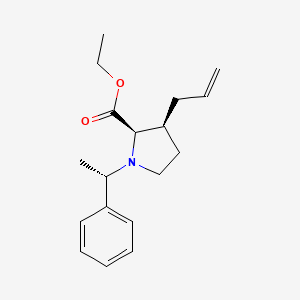
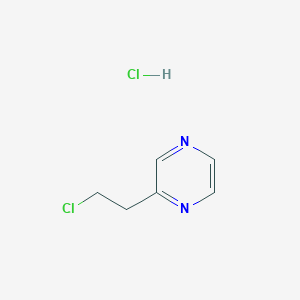
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
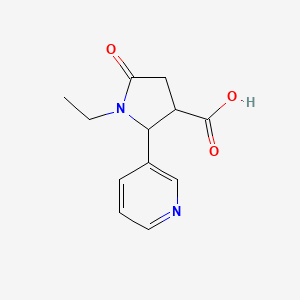
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
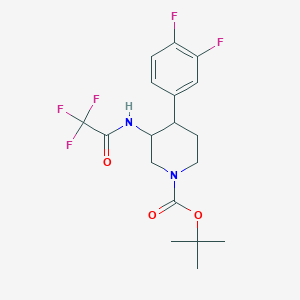
![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)
![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
